molecular formula C20H21ClN2O3 B11259470 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide

Cat. No.: B11259470
M. Wt: 372.8 g/mol
InChI Key: YUAGNNXDZBZTBE-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide moiety and a tetrahydroquinoline ring system. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while methoxylation can be performed using methanol and an acid catalyst.

    Amide Bond Formation: The final step involves the formation of the amide bond between the tetrahydroquinoline ring and the benzamide moiety. This can be achieved through a condensation reaction between the amine group of the tetrahydroquinoline and the carboxylic acid derivative of the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced tetrahydroquinoline derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

InChI

InChI=1S/C20H21ClN2O3/c1-3-19(24)23-10-4-5-13-6-8-15(12-17(13)23)22-20(25)16-11-14(21)7-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25)

InChI Key

YUAGNNXDZBZTBE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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